molecular formula C14H16BrNO2S2 B2632014 4-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide CAS No. 2309623-32-1

4-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide

Cat. No. B2632014
CAS RN: 2309623-32-1
M. Wt: 374.31
InChI Key: YJWMRZCBGRAZGE-UHFFFAOYSA-N
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Description

The compound “4-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide” is a complex organic molecule that contains a thiophene ring, a benzenesulfonamide group, and a bromine atom. Thiophene is a five-membered ring with four carbon atoms and a sulfur atom. Benzenesulfonamide is a functional group consisting of a benzene ring bonded to a sulfonamide group (-SO2NH2). The bromine atom is likely attached to the benzene ring at the 4-position .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring and the benzenesulfonamide group would likely have a significant impact on the compound’s overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the sulfonamide group, which can act as a nucleophile or base. The thiophene ring might also participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in polar solvents .

Scientific Research Applications

Biological Activities

Antibacterial and Antifungal Properties Benzenesulfonamide derivatives have demonstrated significant antimicrobial activities. For instance, compounds like N-(5‑bromo‑2‑chloro‑pyrimidin-4-yl)-4-methyl-benzenesulfonamide showcased considerable antibacterial and antifungal properties against various pathogenic strains, suggesting their potential in developing new antimicrobial agents (Ranganatha et al., 2018).

Anticancer Activity Further research has highlighted the anticancer potential of benzenesulfonamide derivatives. A study on novel 4-[(3-substituted)ureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl) benzenesulfonamides and 4-[(3-substituted)thioureido]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamides demonstrated marked anticancer activities against specific cancer cell lines. These findings offer a pathway for the development of new anticancer drugs with high selectivity (Karakuş et al., 2018).

Carbonic Anhydrase Inhibitory Effects The inhibitory effects of benzenesulfonamide derivatives on carbonic anhydrase (CA) isoenzymes have been a subject of study due to their potential in treating conditions like glaucoma. Compounds incorporating a 4-sulfamoylphenylmethylthiourea scaffold showed strong affinities towards CA isozymes, displaying potent intraocular pressure lowering properties when administered topically, which is crucial for treating glaucoma (Casini et al., 2002).

Antibacterial Agents Certain N-alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides have been synthesized and evaluated for their antibacterial potential. These compounds have been identified as potent antibacterial agents, offering a promising avenue for new antibacterial drug development (Abbasi et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken while handling it, including the use of personal protective equipment .

Future Directions

The study of this compound could open up new avenues in various fields, including medicinal chemistry, due to the biological relevance of thiophene and sulfonamide moieties .

properties

IUPAC Name

4-bromo-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO2S2/c1-14(2,11-7-8-19-9-11)10-16-20(17,18)13-5-3-12(15)4-6-13/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWMRZCBGRAZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)Br)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide

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